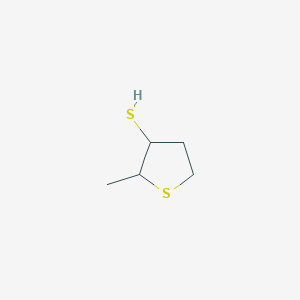

2-Methylthiolane-3-thiol

Description

Significance of Sulfur-Containing Heterocycles in Contemporary Chemistry

Sulfur-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs and biologically active molecules featuring these structural motifs. nih.govresearchgate.net Their prevalence is attributed to the ability of the sulfur atom, with its various oxidation states, to form a wide range of functional groups such as thioethers, sulfoxides, sulfones, and sulfonamides. tandfonline.com These functionalities are crucial in drug design and discovery, contributing to the therapeutic efficacy of medications for a multitude of conditions, including cancer, diabetes, and infectious diseases. nih.govresearchgate.net Approximately a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds, highlighting their indispensable role in therapeutic applications. tandfonline.com Beyond medicine, these compounds are vital in other areas of chemistry. For instance, many organosulfur compounds are known for their distinct aromas and are key components in the flavor and fragrance industry. sci-hub.sewikipedia.org

Overview of Thiolane Ring Systems in Research Contexts

The thiolane ring, a five-membered saturated heterocycle containing one sulfur atom, is a fundamental structure within the broader class of sulfur-containing compounds. foodb.ca Research into thiolane ring systems is driven by their presence in various natural products and their utility as versatile synthetic intermediates. acs.orguliege.be The conformational analysis of the thiolane ring system has been a subject of detailed study, providing insights into the stereochemistry and reactivity of its derivatives. acs.orgacs.org The synthesis of substituted thiolanes is an active area of research, with various methods being developed to create these structures efficiently. researchgate.net These synthetic efforts are crucial for accessing novel compounds with potential applications in diverse fields.

Specific Research Focus on 2-Methylthiolane-3-thiol within Cyclic Thiol Chemistry

Within the family of thiolane derivatives, this compound has garnered specific research interest. This compound, with the chemical formula C5H10S2, belongs to the class of organic compounds known as thiolanes. foodb.ca It is characterized by a thiolane ring substituted with a methyl group at the 2-position and a thiol group at the 3-position. The presence of two sulfur atoms in different chemical environments—a thioether within the ring and a thiol group—imparts unique chemical properties and reactivity to the molecule. Research on this compound often involves its identification in natural products, particularly in the aroma profiles of cooked meats. hmdb.ca The synthesis of this compound and its analogs is also a key research focus, enabling further investigation of its properties and potential applications.

Interdisciplinary Relevance of Thiol Research

The study of thiols and their derivatives, including this compound, extends far beyond the confines of traditional organic chemistry, demonstrating significant interdisciplinary relevance. In the field of food chemistry, volatile sulfur compounds, including thiols, are recognized as potent odorants that make a significant contribution to the flavor of many foods, even at trace concentrations. researchgate.net The characteristic aromas of vegetables like onions and garlic, as well as cooked meats, are largely due to the presence of these compounds. hmdb.caacs.org

In biology and medicine, thiol-based redox regulation and signaling are critical areas of research. grc.org The thiol groups of cysteine residues in proteins can undergo reversible oxidative modifications, playing a crucial role in regulating a wide array of physiological processes. nih.gov Understanding these mechanisms is vital for unraveling the complexities of cellular signaling and the development of diseases. grc.org Furthermore, thiol antioxidants are essential for defending cells and the body against oxidative stress. nih.gov The development of novel thiol-based antioxidants is an active area of research with potential therapeutic applications for a range of oxidative stress-related conditions. nih.gov The ability to controllably generate thiols using light is also an emerging interdisciplinary field with potential applications in organic synthesis, biology, and materials chemistry. rsc.org

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H10S2 |

| Average Molecular Weight | 134.263 g/mol |

| Monoisotopic Molecular Weight | 134.0223917 g/mol |

| InChI Key | DPEXPKGKIRGPKJ-UHFFFAOYSA-N |

Data sourced from FooDB foodb.ca

Compound Classification

| Kingdom | Superclass | Class |

|---|

Data sourced from FooDB foodb.ca

Structure

2D Structure

3D Structure

Properties

CAS No. |

57067-07-9 |

|---|---|

Molecular Formula |

C5H10S2 |

Molecular Weight |

134.3 g/mol |

IUPAC Name |

2-methylthiolane-3-thiol |

InChI |

InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 |

InChI Key |

DPEXPKGKIRGPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylthiolane 3 Thiol

Laboratory Synthesis Pathways and Strategies

The construction of the 2-methylthiolane-3-thiol framework can be achieved through various synthetic routes, often involving the formation of the thiolane ring and the introduction of the methyl and thiol functional groups.

Total Synthesis Approaches for this compound and Related Analogues

The total synthesis of thiolane derivatives often involves multi-step sequences. While a direct total synthesis of this compound is not extensively detailed in the provided results, general strategies for synthesizing substituted thiolanes can be inferred. For instance, the hydrogenation of substituted thiophenes is a potential route. The hydrogenation of 2-methylthiophene (B1210033) has been investigated, yielding tetrahydro-2-methylthiophene (also known as 2-methylthiolane) as a major product using catalysts like 2% Pt/Al2O3. researchgate.net Subsequent functionalization at the 3-position would be required to introduce the thiol group.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-diiodobut-1-enes with sodium sulfide (B99878), catalyzed by copper, yields 2,3-dihydrothiophene (B74016) derivatives, which could potentially be reduced and functionalized to form this compound. researchgate.net

Precursor Compounds and Starting Materials in Thiolane Synthesis

A variety of precursor compounds and starting materials are utilized in the synthesis of thiolanes and their derivatives. A common strategy is the use of 1,4-dihaloalkanes, which can undergo double nucleophilic substitution with a sulfide source like sodium sulfide to form the thiolane ring. beilstein-journals.org For the synthesis of 2-methylthiolane derivatives, appropriately substituted dihaloalkanes would be necessary.

Thiourea can also serve as a nucleophile in reactions with dihaloalkanes to generate thiolane structures. beilstein-journals.org Furthermore, the hydrogenation of alkyl-substituted thiophenes, such as 2-methylthiophene, serves as a direct route to the corresponding thiolane. researchgate.net

| Precursor Type | Reagent/Reaction | Product Type |

| 1,4-Dihaloalkanes | Sodium sulfide | Thiolane |

| Dihaloalkanes | Thiourea | Thiolane |

| Alkyl-substituted thiophenes | Hydrogenation (e.g., with Pt/Al2O3) | Alkyl-substituted thiolane |

| 1,4-Diiodobut-1-enes | Sodium sulfide (Cu-catalyzed) | 2,3-Dihydrothiophene |

Stereoselective and Regioselective Synthesis of Thiolane Derivatives

The stereoselective and regioselective synthesis of substituted thiolanes is crucial for accessing specific isomers with desired biological activities or chemical properties. While direct examples for this compound are not abundant in the search results, general principles for stereoselective synthesis of related heterocyclic systems have been developed. For instance, intramolecular alkyne iminium ion cyclization has been used for the stereoselective construction of trans-2,3-disubstituted indolines and pyrrolidines. rsc.org Similar strategies could potentially be adapted for thiolane synthesis.

The synthesis of diterpene derivatives has demonstrated stereoselective transformations, such as the formation of a spiro-epoxide from a diol, which is then opened by nucleophiles in a regioselective manner. nih.gov Such principles of controlling stereochemistry through rigid cyclic intermediates are applicable to the synthesis of complex thiolane structures.

Enzymatic Methods for Thiol Generation and Hydrolysis of Thioacetates

Enzymatic methods offer a mild and selective approach to generating thiols. A key strategy involves the enzymatic hydrolysis of more stable thioacetate (B1230152) precursors. imreblank.ch Lipases and esterases are effective biocatalysts for this transformation. imreblank.chacs.org For example, lipase (B570770) from Candida rugosa has been successfully used to hydrolyze S-3-(2-methylfuryl) thioacetate and S-2-furfuryl thioacetate to their corresponding thiols with good yields. acs.orgnih.gov This method is advantageous as it can be performed in aqueous media under mild conditions. imreblank.ch

The generation of thiols from thioacetates can also be achieved through chemoenzymatic approaches. imreblank.ch Thioacetates themselves can be synthesized by reacting a suitable starting material with thioacetic acid. google.com The subsequent enzymatic hydrolysis provides a controlled release of the often-unstable thiol. imreblank.ch

| Enzyme | Substrate | Product | Yield |

| Lipase from Candida rugosa | S-3-(2-methylfuryl) thioacetate | 2-Methyl-3-furanthiol (B142662) | 88% |

| Lipase from Candida rugosa | S-2-furfuryl thioacetate | 2-Furfurylthiol | 74-80% acs.orgnih.gov |

Chemical Reactivity and Reaction Mechanisms of the Thiolane Moiety

The chemical reactivity of the this compound is largely dictated by the properties of the thiolane ring and, more specifically, the nucleophilic character of the sulfhydryl group.

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S-) form. youtube.comlibretexts.org The nucleophilicity of sulfur is significantly greater than that of oxygen, which allows thiols and thiolates to readily participate in a variety of reactions. libretexts.org

Thiolates are excellent nucleophiles in SN2 reactions with alkyl halides and tosylates. libretexts.org The sulfhydryl group can also act as a nucleophile in addition reactions to polarized pi bonds, such as those in carbonyl compounds. youtube.com The reactivity of the sulfhydryl group is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH. nih.gov

The nucleophilic attack of a thiolate on an electrophilic carbon is a common reaction. For example, the reaction of a haloacetyl group with a sulfhydryl group proceeds via nucleophilic substitution of the halogen by the sulfur atom, forming a stable thioether linkage. thermofisher.com This high reactivity is a key feature of the chemistry of this compound and is fundamental to its interactions and transformations.

Oxidation Reactions and Disulfide Formation

The oxidation of this compound can proceed at two primary sites: the thiol (-SH) group and the thioether (-S-) within the thiolane ring. The specific products formed depend on the nature and strength of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents selectively target the thiol group, leading to the formation of a disulfide-linked dimer. This oxidative coupling is a common reaction for thiols and can be achieved using various reagents. The reaction is often chemoselective, leaving the thioether group in the ring intact. odu.edu Common oxidants for this transformation include air (in the presence of a catalyst), hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.com For instance, the use of DMSO in the presence of hydroiodic acid (HI) has been shown to convert a range of thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com The mechanism is believed to involve the formation of an active sulfur species from the reaction of DMSO and HI, which then reacts with the thiol. biolmolchem.com

Oxidation of the Thiolane Ring: Stronger oxidizing agents can further oxidize the sulfur atoms. The thioether in the thiolane ring can be oxidized to a sulfoxide and then to a sulfone. The stereochemistry of the oxidation at the sulfur atom in the 2-methylthiolane ring is a key aspect of these reactions. acs.org The oxidation of the thiol group can also proceed beyond the disulfide stage to form sulfenic, sulfinic, and ultimately sulfonic acids under vigorous oxidation conditions. sci-hub.segoogle.com

The following table summarizes the expected products from the oxidation of this compound under different conditions.

| Oxidizing Agent | Primary Product | Comments |

| Air/O₂, Metal Catalyst | Bis(2-methylthiolan-3-yl) disulfide | Selective oxidation of the thiol group. sci-hub.se |

| Dimethyl Sulfoxide (DMSO)/HI | Bis(2-methylthiolan-3-yl) disulfide | Efficient conversion under acidic conditions. biolmolchem.com |

| Hydrogen Peroxide (H₂O₂) | Mixture of sulfoxides and disulfides | Product distribution depends on reaction conditions. |

| Peroxy acids (e.g., m-CPBA) | This compound S-oxide | Oxidation of the ring thioether. |

Derivatization Reactions for Functionalization and Stabilization

The thiol group of this compound is a versatile functional handle for various derivatization reactions. These reactions are often employed to increase the stability of the compound, improve its analytical detection, or to build more complex molecular architectures.

A key reaction for thiol derivatization is the Michael addition. For example, diethyl 2-methylenemalonate (EMM) has been used as a derivatizing agent for cysteine, a thiol-containing amino acid. nih.gov EMM reacts rapidly with the thiol group under acidic conditions to form a stable thioether adduct. nih.gov This type of reaction could be applied to this compound to yield a functionalized derivative, which may be more stable and easier to analyze.

Another common derivatization strategy is S-alkylation, where the thiol is reacted with an alkyl halide in the presence of a base to form a thioether. This method can be used to introduce a wide variety of functional groups.

The table below outlines potential derivatization reactions for this compound.

| Reagent | Reaction Type | Product | Purpose |

| Diethyl 2-methylenemalonate | Michael Addition | Diethyl 2-(((2-methylthiolan-3-yl)thio)methyl)malonate | Stabilization and enhanced analytical detection. nih.gov |

| Alkyl Halide (e.g., CH₃I) | S-Alkylation | 3-(Methylthio)-2-methylthiolane | Functionalization and altering physical properties. |

| Acyl Chloride (e.g., CH₃COCl) | S-Acylation | S-(2-Methylthiolan-3-yl) ethanethioate | Protection of the thiol group or introduction of a carbonyl moiety. |

Ring Transformations and Rearrangement Processes

The thiolane ring, while generally stable, can undergo transformations under specific conditions. These reactions often involve ring-opening or ring-contraction processes. For instance, heating bis-1-propenyl disulfide can lead to a thio-Claisen rearrangement to form 3,4-dimethyl-2,3-dihydrothiophene-2-thiol. uliege.be While this is not a direct transformation of this compound, it illustrates a potential rearrangement pathway for related sulfur heterocycles.

Ring contraction of thiolane derivatives to form thietanes has also been reported. beilstein-journals.org For example, 3-chloro-2-methylthiolane can undergo ring contraction to yield a thietane (B1214591) derivative. beilstein-journals.org Such a reaction, if applied to a suitably functionalized derivative of this compound, could provide a route to novel four-membered sulfur-containing rings.

Radical Reactions Involving Thiolane Derivatives

The sulfur atoms in this compound can participate in radical reactions. Thiols are known to react with radicals, often leading to the formation of thiyl radicals (RS•). These radicals can then participate in a variety of subsequent reactions, including dimerization to form disulfides.

The thioether linkage in the thiolane ring can also be a site for radical-mediated processes. For example, in the context of hydrodesulfurization of petroleum, thiophenic compounds are subjected to conditions that generate radical intermediates, leading to the cleavage of carbon-sulfur bonds and the removal of sulfur. rroij.com While these conditions are harsh, they highlight the potential for radical-mediated C-S bond cleavage in the thiolane ring.

The study of the electron ionization mass spectrometry of spiro compounds containing sulfur heterocycles shows that fragmentation often proceeds via radical cations, leading to characteristic bond cleavages and rearrangements. aip.org These studies provide insight into the behavior of the this compound molecular ion under high-energy conditions, where radical-driven processes dominate.

Role and Dynamics of 2 Methylthiolane 3 Thiol in Complex Chemical Systems

Contribution to Flavor and Aroma Chemistry (Non-Sensory Aspects)

The chemical behavior of 2-methylthiolane-3-thiol, a sulfur-containing heterocyclic compound, is of interest in the study of food chemistry. Its role is defined by its formation from precursors during food processing and its subsequent reactions within the complex food matrix. Thiols, as a class, are known for their high reactivity, which influences the chemical landscape of food systems. nih.gov

Direct evidence for the precise formation pathways of this compound in foods is not extensively documented in scientific literature. However, the formation of structurally related thiolane compounds has been identified in various food products, particularly those from the Allium genus (garlic and onions) and in aged wines.

In garlic and onions, complex sulfur compounds are formed following the enzymatic cleavage of alk(en)yl cysteine sulfoxides, which produces reactive sulfenic acids. uliege.be These intermediates can undergo a series of condensation and rearrangement reactions. Research has proposed hypothetical pathways for the formation of 2-methylthiolane-type sulfoxides, such as garlicnins, through the combination of precursors like allyl sulfenic acid and 1-propenyl sulfenic acid. nih.gov This suggests a plausible route for the generation of the thiolane ring structure during the processing or maceration of these vegetables. uliege.benih.gov The use of an acetone (B3395972) solvent during extraction is thought to stabilize these reactive intermediates, allowing for the formation of various cyclic sulfides. nih.gov

The aging of wine presents another environment where such compounds can evolve. The reductive atmosphere that develops during bottle aging is conducive to the formation and preservation of polyfunctional thiols. nih.gov These reactions are part of the complex chemical transformations that create the wine's aging bouquet. nih.govwinenowlounge.comil-tec.com While specific identification of this compound is not prominent, the concentration of other key thiols, such as 3-sulfanylhexan-1-ol (3SH), has been shown to increase during wine aging, indicating ongoing formation chemistry. bri.co.nz

| Food Matrix | Precursors | Proposed Formation Process | Resulting Compounds |

|---|---|---|---|

| Garlic (Allium sativum) | Alliin (B105686), Allicin, Sulfenic Acids (e.g., 1-propenyl sulfenic acid, allyl sulfenic acid) | Enzymatic cleavage followed by sigmatropic rearrangement, cyclization, and reaction with other sulfenic acids. nih.gov | 3,4-dimethylthiolane-type and 2-methylthiolane-type sulfides/sulfoxides (e.g., Garlicnins). nih.gov |

| Wine (Aged) | Glutathionylated and cysteinylated thiol precursors | Slow chemical release and transformation in a reductive environment during bottle aging. nih.govbri.co.nz | Various polyfunctional thiols (e.g., Dimethyl sulfide (B99878), 3-sulfanylhexanol). nih.govbri.co.nz |

Specific research detailing the interactions of this compound with other volatile compounds is limited. However, the chemical behavior can be inferred from the well-documented reactivity of the thiol functional group. nih.gov Thiols are among the most reactive functional groups found in natural organic matter and are susceptible to a variety of chemical changes within a food system. nih.govnih.gov

One of the primary reactions is oxidation. Thiols readily oxidize to form their corresponding disulfides, a reaction that can occur during processing and storage. nih.gov This transformation is significant as it alters the chemical composition and can lead to a decrease in the concentration of the parent thiol. The stability of potent thiols is a critical factor, as they can react with components of the food matrix. researchgate.net

Environmental Presence and Transformation Pathways (Excluding Toxicity)

The environmental fate of this compound is not well-characterized, with some databases noting it is not found in nature. thegoodscentscompany.com However, analysis of the broader class of thiolanes (cyclic thioethers) provides insight into potential environmental roles and behaviors.

There is a lack of specific data on the detection of this compound in environmental surveys. The parent compound, thiolane (tetrahydrothiophene), is used as an odorant in natural gas, indicating a potential for its release into the environment from anthropogenic sources. nih.gov Furthermore, related cyclic thioethers have been identified as persistent byproducts and environmental degradation products of chemical agents like mustard gas. tandfonline.com The presence of various methylthiolanes has also been noted in the geochemistry of mature fossil fuels. geokniga.org These findings suggest that while natural occurrence may be rare, thiolane structures can be introduced into and persist in the environment through industrial and geochemical pathways.

The persistence of this compound is likely governed by the stability of its thiolane ring. Studies on thiolane (tetrahydrothiophene) and its oxidized form, sulfolane, offer insights into the environmental behavior of this class of compounds.

Thiolane is expected to undergo rapid oxidation by hydroxyl radicals in the atmosphere. nih.gov However, in other environmental compartments, its degradation can be slow. Research on the anaerobic biodegradability of thiolane in soil and digested sludge found that it was hardly degraded and could even hinder the remediation of sites contaminated with related sulfur compounds. uq.edu.autandfonline.com Its low adsorption to most soil types and high water solubility mean it has the potential to spread through groundwater. mdpi.com The stability of the thiolane ring suggests a significant degree of persistence, particularly in anaerobic environments such as groundwater and sediments. uq.edu.aueuropa.eu While some complex cyclic thioethers can polymerize over time, the fundamental ring structure is generally stable. tandfonline.com

| Compound Class | Environmental Compartment | Degradation Pathway/Persistence | Reference |

|---|---|---|---|

| Thiolane (Tetrahydrothiophene) | Atmosphere | Expected to be rapidly oxidized by hydroxyl radicals. | nih.gov |

| Thiolane (Tetrahydrothiophene) | Soil & Anaerobic Sludge | Hardly degraded; hinders degradation of other pollutants like sulfolane. | uq.edu.autandfonline.com |

| Cyclic Thioethers | Water/Soil | Can be persistent environmental degradation products of other chemicals (e.g., mustard gas). Low water solubility and polymer formation can increase persistence. | tandfonline.com |

| Poly(β-thioether ester)s | Aqueous Environment | Generally stable in aqueous acids and bases, but can be hydrolyzed under specific conditions (e.g., presence of acetone). | acs.org |

Advanced Analytical Characterization Techniques for 2 Methylthiolane 3 Thiol

Chromatographic Separations and Coupled Systems

Chromatographic methods are central to isolating 2-Methylthiolane-3-thiol from interfering compounds present in a sample matrix. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC)

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing highly complex samples. mdpi.com In GC×GC, two columns with different stationary phase selectivities are coupled, providing a significantly enhanced separation capacity compared to conventional one-dimensional GC. mdpi.comdlr.de This technique is particularly advantageous for resolving minor constituents, such as sulfur-containing aroma compounds, from complex matrices. nih.gov The enhanced resolution and zone compression features of GC×GC lead to improved mass spectral quality and sensitivity, allowing for the detection of peaks that would otherwise co-elute in a single-dimension separation. ucdavis.edu For the analysis of sulfur compounds, a common column combination involves a non-polar or semi-polar column in the first dimension and a polar column in the second dimension. nih.gov

Table 1: Representative GCxGC-MS/FID Parameters for Volatile Sulfur Compound Analysis

| Parameter | 1st Dimension (¹D) | 2nd Dimension (²D) |

| Column | BPX50 (semi-polar) | BPX5 (non-polar) |

| Length | 60 m | 3 m |

| Inner Diameter | 0.25 mm | 0.15 mm |

| Film Thickness | 0.25 µm | 0.15 µm |

| Modulation Period | 4-8 s | N/A |

| Detectors | Mass Spectrometry (MS), Flame Ionization Detector (FID) | N/A |

Liquid Chromatography (LC) Techniques

While GC is well-suited for volatile thiols, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a robust alternative, especially for samples that are not amenable to high temperatures or require minimal sample preparation. thermofisher.com LC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. thermofisher.com

For a polar compound like this compound, a reversed-phase (RP) HPLC method can be employed. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and resolution. sielc.com For coupling with mass spectrometry, volatile modifiers like formic acid are preferred. sielc.com Ultra-High-Performance Liquid Chromatography (UHPLC) can also be utilized for faster analysis times and improved efficiency. nih.gov

Table 2: Potential HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) represents a family of high-efficiency separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org CE is particularly well-suited for the analysis of small, charged molecules and offers advantages such as rapid analysis times and minimal sample and solvent consumption. technologynetworks.comnih.gov

Different modes of CE can be applied for the analysis of this compound. Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility. wikipedia.org For neutral or weakly charged compounds, Micellar Electrokinetic Chromatography (MEKC) is employed, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase to facilitate separation. wikipedia.orgclinicallab.com Given the thiol group's acidic nature, this compound could be analyzed in its anionic form at an appropriate pH using CZE or separated via partitioning in MEKC.

Table 3: Comparison of CE Modes for Small Molecule Analysis

| CE Mode | Principle | Applicability to this compound |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in an electric field. | Suitable for the deprotonated (anionic) form of the thiol at basic pH. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged analytes based on partitioning between micelles and the aqueous buffer. clinicallab.com | Highly suitable, as it can separate neutral molecules and offers an alternative selectivity mechanism. |

| Capillary Electrochromatography (CEC) | A hybrid technique combining principles of LC and CE. | Offers high resolution but can be more complex to optimize. technologynetworks.com |

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive detection of analytes. When coupled with a chromatographic separation technique, it provides both retention time and mass-to-charge ratio (m/z), offering a high degree of confidence in compound identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. nih.govsfrbm.org This accuracy allows for the determination of an analyte's elemental composition from its measured mass. For this compound (C₅H₁₀S₂), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is crucial for unambiguous identification in complex samples. nih.gov HRMS is often coupled with techniques like GC (especially GC×GC) or LC to provide definitive identification of separated components. ucdavis.edunih.gov

Table 4: Exact Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |

| Monoisotopic Mass | 134.022442 |

Ionization Techniques (e.g., APCI, DART, Electrospray)

The choice of ionization technique is critical for generating ions from the analyte for MS analysis. The optimal method depends on the analyte's properties and the preceding separation technique.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in LC-MS. thermofisher.com It is ideal for polar and ionic compounds that are already in solution. sfrbm.org this compound could be ionized via ESI in either positive mode (protonation, [M+H]⁺) or negative mode (deprotonation, [M-H]⁻), depending on the mobile phase conditions. thermofisher.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common interface for LC-MS and is well-suited for less polar and more volatile analytes than ESI. thermofisher.com It involves a corona discharge that ionizes the mobile phase, which then transfers charge to the analyte molecules. This technique would be effective for a relatively volatile compound like this compound.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. It works by exposing the sample to a stream of excited gas (e.g., helium or nitrogen), which desorbs and ionizes the analytes. DART could be used for rapid screening of this compound on surfaces or in liquids.

Table 5: Suitability of Ionization Techniques for this compound

| Technique | Principle | Coupled System | Suitability for this compound |

| Electrospray Ionization (ESI) | Ionization from charged droplets in a strong electric field. thermofisher.com | LC-MS | Good, especially for creating protonated [M+H]⁺ or deprotonated [M-H]⁻ ions from a liquid stream. |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions at atmospheric pressure. thermofisher.com | LC-MS, GC-MS | Very good, suitable for small, relatively volatile molecules. |

| Direct Analysis in Real Time (DART) | Ionization via excited-state species. | Standalone MS | Excellent for rapid, direct screening with minimal sample preparation. |

Diagnostic Ion Analysis in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural analysis of molecules through the examination of their fragmentation patterns upon ionization. jchemrev.comsfrbm.org For this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺), which is often unstable and undergoes fragmentation. chemguide.co.uk The resulting fragment ions are diagnostic of the original structure.

The fragmentation of the this compound molecular ion (m/z 120) is likely to proceed through several key pathways characteristic of thiols and cyclic sulfides:

α-Cleavage: The bonds adjacent to the sulfur atoms are prone to cleavage. miamioh.edu This could involve the loss of the methyl group (CH₃•) to form an ion at m/z 105, or cleavage of the C-S bond within the ring.

Loss of the Thiol Group: Cleavage of the C-SH bond can result in the loss of a sulfhydryl radical (•SH), leading to a significant fragment ion at m/z 87.

Ring Opening and Subsequent Fragmentation: The thiolane ring can open, followed by a series of cleavages. For instance, the loss of ethene (C₂H₄) is a common fragmentation pathway for five-membered rings.

These fragmentation events produce a unique mass spectrum where specific ions, known as diagnostic ions, can be used to confirm the presence of the this compound structure. nih.govmdpi.com The analysis of these patterns provides high confidence in the identification of the compound in complex matrices. researchgate.net

| m/z | Proposed Fragment | Plausible Origin |

|---|---|---|

| 120 | [C₅H₁₀S₂]⁺• | Molecular Ion (M⁺) |

| 105 | [C₄H₇S₂]⁺ | Loss of methyl radical (•CH₃) |

| 87 | [C₅H₉S]⁺ | Loss of sulfhydryl radical (•SH) |

| 75 | [CH₃S₂]⁺ | Fragment containing both sulfur atoms |

| 61 | [CH₅S₂]⁺ | Fragment containing C-SH group |

Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

For the real-time analysis of volatile organic compounds (VOCs) like this compound, soft ionization techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are exceptionally valuable. nih.govnih.gov These methods offer high sensitivity and minimize fragmentation, which is a significant advantage for quantification. sift-ms.com

SIFT-MS utilizes selected reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) that react with trace volatile compounds in a controlled manner within a flow tube. sift-ms.com The reaction time is well-defined, allowing for the calculation of absolute concentrations without the need for calibration standards. nih.govsift-ms.com For this compound, the primary reaction with the H₃O⁺ reagent ion would be proton transfer, as sulfur compounds have high proton affinities. This non-dissociative reaction forms the protonated molecule, [M+H]⁺, which would be detected at m/z 121. The use of multiple reagent ions like NO⁺ and O₂⁺ can provide additional specificity, helping to distinguish between isomeric compounds. sift-ms.comwhiterose.ac.uk

PTR-MS operates on a similar principle but exclusively uses H₃O⁺ as the reagent ion. It is highly effective for detecting compounds with a proton affinity greater than that of water, a category that includes most thiols and sulfides. This technique allows for real-time monitoring of this compound concentrations in gas-phase samples, such as air or breath.

| Reagent Ion | Expected Reaction | Product Ion (m/z) |

|---|---|---|

| H₃O⁺ | Proton Transfer | 121 ([M+H]⁺) |

| NO⁺ | Charge Transfer or Association | 120 (M⁺) or 150 ([M+NO]⁺) |

| O₂⁺ | Charge Transfer (likely dissociative) | 120 (M⁺) and/or fragment ions |

Derivatization Strategies for Enhanced Analytical Performance

To overcome the challenges associated with the direct analysis of thiols, such as their volatility, potential for oxidation, and poor response with certain detectors, derivatization is a common and effective strategy. rsc.orgnih.gov This involves a chemical reaction to convert the thiol group into a more stable and easily detectable derivative.

The nucleophilic nature of the thiol group makes it a prime target for derivatization. Common strategies include:

Alkylation: Reagents such as iodoacetamide (B48618) or iodoacetic acid react with the thiol to form a stable thioether linkage.

Maleimide Chemistry: N-substituted maleimides, like N-ethylmaleimide (NEM), react specifically and rapidly with thiols via a Michael addition reaction to form a stable thioether adduct. rsc.org This is a widely used method for thiol quantification. nih.gov

Disulfide Exchange: Reaction with reagents like Ellman's reagent (DTNB) produces a mixed disulfide and a chromophoric product that can be quantified spectrophotometrically.

Fluorescent Tagging: Reagents such as monobromobimane (B13751) (mBBr) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with the thiol group to produce highly fluorescent derivatives, enabling sensitive detection by fluorescence spectroscopy or liquid chromatography with fluorescence detection.

These derivatization approaches can significantly improve the chromatographic behavior, stability, and detector response, allowing for more robust and sensitive quantification of this compound in various sample types. nih.govresearchgate.net

Thiol-Specific Derivatization Agents

The analysis of thiols like this compound by gas chromatography-mass spectrometry (GC-MS) is often hindered by their volatility and potential for interaction with active sites in the analytical system. researchgate.netchromforum.org Derivatization is a crucial sample preparation step employed to improve the stability, chromatographic behavior, and mass spectrometric response of these compounds. nih.gov This process involves reacting the thiol group with a specific reagent to form a more stable, less volatile, and more easily detectable derivative. nih.gov

Several classes of reagents are effective for the derivatization of thiol-containing compounds. These agents typically contain a functional group, such as an N-substituted maleimide, an active halogen, or an aziridine, which selectively reacts with the thiol group. nih.gov For GC-MS applications, derivatization can be particularly advantageous as it increases the molecular weight of volatile thiols, causing them to elute later in the chromatogram and improving separation from interfering compounds in the sample matrix. researchgate.net

One common approach involves extractive alkylation, where thiols are converted to pentafluorobenzyl (PFB) derivatives using reagents like pentafluorobenzyl bromide (PFBBr). nih.gov This method has proven effective for analyzing polyfunctional thiols in wine, yielding good linearity and low detection limits. nih.gov Another class of reagents, propiolate esters such as ethyl propiolate, has also been successfully used for the derivatization of thiols for analytical purposes. semanticscholar.org More recently, selenium-based reagents have been investigated for their high selectivity and efficiency in thiol derivatization. pnnl.gov Reagents like ebselen (B1671040) and N-(phenylseleno)phthalimide react rapidly and selectively with thiols, and the reaction is reversible, which can be useful for sample enrichment and purification strategies. pnnl.gov

The selection of a derivatization agent depends on the specific analytical goals, the sample matrix, and the available instrumentation. The table below summarizes key characteristics of various thiol-specific derivatization agents applicable to the analysis of compounds like this compound.

| Derivatization Agent Class | Specific Reagent Example | Reactive Functional Group | Analytical Application/Benefit |

|---|---|---|---|

| Halogenated Benzyls | Pentafluorobenzyl bromide (PFBBr) | Active Halogen (Bromine) | Improves stability and GC-MS response; suitable for trace analysis. nih.gov |

| Maleimides | N-Ethylmaleimide (NEM) | N-substituted maleimide | Commonly used for thiol blocking and derivatization for various detection methods. nih.govnih.gov |

| Propiolates | Ethyl propiolate (EPL) | Propiolate ester | Forms a UV-absorbing thioacrylate derivative, suitable for automated flow-injection analysis. semanticscholar.org |

| Organoselenium Compounds | Ebselen | Se-N bond | Highly selective and rapid reaction; forms a reversible Se-S bond, useful for enrichment. pnnl.gov |

| Organoselenium Compounds | N-(phenylseleno)phthalimide | Se-N bond | Creates a stable tag that can pinpoint thiol location in top-down proteomics. pnnl.gov |

Isotopic Labeling and Adduct Formation

Stable isotope labeling is a powerful strategy used in mass spectrometry for the high-accuracy quantification and identification of molecules in complex samples. nih.govwashington.edu This technique involves derivatizing a sample with a chemical tag that contains a "heavy" isotope (e.g., ¹³C, ²H, ¹⁵N) and a parallel sample with an identical tag containing the "light," naturally abundant isotope. washington.edu The samples are then combined and analyzed in a single mass spectrometry run. Because the light and heavy labeled versions of the same analyte are chemically identical, they co-elute during chromatography but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov This co-analysis minimizes experimental variability and bias, allowing for precise relative quantification. washington.edu

For thiol-containing compounds such as this compound, specific isotopic labeling strategies have been developed. Isotope-Coded Affinity Tags (ICAT) are reagents that react specifically with the thiol group of cysteine residues and are available in light and heavy isotopic forms. nih.gov While originally developed for proteomics, the principle is applicable to smaller thiol molecules. A more targeted approach for profiling general thiol-containing compounds involves synthesizing a pair of isotope labeling reagents, such as ω-bromoacetonylquinolinium bromide (BQB) and its deuterated (d7) counterpart. nih.gov These reagents selectively label thiols, and the resulting labeled compounds can be readily identified in mass spectrometry scans by searching for peak pairs with a characteristic mass difference. nih.gov

The core of these techniques is the formation of a stable covalent bond, or adduct, between the target thiol and the labeling reagent. The stability of this adduct is critical for reliable analysis. For instance, some thiol adducts can be unstable and decay into non-thiol products, which would compromise the analysis. nih.gov Therefore, the chemistry of the labeling reagent is designed to form a stable product under analytical conditions. The formation of an adduct with an isotopically labeled tag not only facilitates quantification but also aids in the identification of unknown thiols within a complex mixture. nih.gov

The table below provides an overview of different isotopic labeling strategies that can be applied to the analysis of thiols.

| Labeling Strategy | Reagent Example | Isotopes Used | Principle of Operation |

|---|---|---|---|

| Isotope-Coded Affinity Tag (ICAT) | Cleavable ICAT Reagents | ²H, ¹³C | Reacts specifically with thiol groups; contains a biotin (B1667282) affinity tag for purification. nih.gov |

| Paired Quinolinium Bromides | BQB / BQB-d7 | ²H (Deuterium) | Selectively labels thiols; generates characteristic product ions for identification in precursor ion scans. nih.gov |

| Isobaric Tags (TMT, iTRAQ) | Tandem Mass Tags (TMT) | ¹³C, ¹⁵N | Tags have the same total mass but yield different reporter ions upon fragmentation for quantification. washington.edu |

| Acylation/Alkylation | Trideutero-acetylation | ²H (Deuterium) | Simple labeling of primary amines or other reactive groups with deuterated reagents. core.ac.uk |

Theoretical and Computational Investigations of 2 Methylthiolane 3 Thiol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy, which in turn dictates the molecule's stability and reactivity.

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating molecular properties from first principles. Ab initio methods are based purely on theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure through the electron density, offering a balance of accuracy and computational efficiency. nih.govresearchgate.net

For 2-Methylthiolane-3-thiol, these calculations would be employed to determine key electronic properties. A typical study would involve geometry optimization to find the lowest energy structure of the molecule. From this, a wealth of data can be extracted.

Objectives of Ab Initio and DFT Calculations for this compound:

Optimized Molecular Geometry: Determining precise bond lengths, bond angles, and dihedral angles.

Electronic Energy: Calculating the total energy of the molecule, which is crucial for comparing the stability of different isomers.

Orbital Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Charge Distribution: Calculating atomic charges and dipole moments to understand the molecule's polarity and intermolecular interactions. researchgate.net

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

| Property | Description | Potential Application |

|---|---|---|

| Total Electronic Energy (Hartree) | The total energy of the molecule in its ground electronic state. | Comparing the relative stability of different stereoisomers. |

| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Assessing chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | A measure of the net molecular polarity. | Predicting solubility and intermolecular interactions. |

| Mulliken Atomic Charges (e) | Partial charges assigned to individual atoms in the molecule. | Identifying reactive sites for nucleophilic or electrophilic attack. |

This compound contains two stereocenters (at the C2 and C3 positions), which means it can exist as four distinct stereoisomers (two pairs of enantiomers). These are typically designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative orientation of the methyl and thiol groups (cis or trans) significantly influences the molecule's shape and properties.

Furthermore, the five-membered thiolane ring is not planar. It adopts puckered conformations to relieve torsional strain, most commonly the "envelope" and "twist" forms. dalalinstitute.com Conformational analysis would involve systematically exploring the potential energy surface of each stereoisomer to identify the most stable conformations.

Key Aspects of Conformational Analysis:

Stereoisomer Stability: DFT or ab initio calculations would be used to determine the relative energies of the cis and trans isomers to identify which is thermodynamically preferred.

Ring Pseudosplitting: The specific puckering of the thiolane ring would be characterized. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane.

Rotational Barriers: The energy barriers for rotation around the C-S and C-C single bonds (e.g., the orientation of the -SH group) would be calculated.

| Feature | Description | Computational Goal |

|---|---|---|

| Stereocenters | C2 (bearing the methyl group) and C3 (bearing the thiol group). | Model all four stereoisomers: (2R,3R), (2S,3S), (2R,3S), (2S,3R). |

| Diastereomers | Cis isomers ((2R,3S) and (2S,3R)) vs. Trans isomers ((2R,3R) and (2S,3S)). | Calculate the energy difference between the most stable cis and trans conformers. |

| Ring Conformation | Non-planar puckered structures (e.g., envelope, twist). | Identify the global minimum energy conformation for each stereoisomer. |

Understanding the chemical reactivity of this compound involves mapping out the energetic profiles of its potential reactions. Computational methods are invaluable for identifying the mechanisms, intermediates, and transition states that are often difficult to observe experimentally. nih.gov

For a molecule like this compound, potential reactions for study could include the deprotonation of the thiol group, its oxidation to form disulfides, or reactions involving the sulfide (B99878) group within the ring. Transition state theory combined with quantum chemical calculations allows for the determination of activation energies and reaction rates. mdpi.com

Computational Workflow for Reaction Analysis:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized.

Transition State (TS) Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This point represents the transition state.

Frequency Calculation: A vibrational frequency analysis is performed. A genuine minimum on the potential energy surface (reactant, product, or intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation barrier for the reaction.

Molecular Modeling and Simulation Approaches

While quantum chemistry provides a detailed picture of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger, more complex environments over time.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can reveal macroscopic properties from microscopic interactions. An accurate "force field" is required, which is a set of parameters that defines the potential energy of the system.

Potential MD Simulation Studies for this compound:

Solvation Studies: Simulating this compound in a box of solvent molecules (e.g., water or an organic solvent) to study its solvation structure, diffusion, and interactions with the solvent.

Behavior at Interfaces: Placing the molecule at an interface (e.g., water-air or water-lipid) to understand its orientation and partitioning, which is relevant for its role as a flavor or aroma compound.

Aggregation Studies: Simulating multiple molecules of this compound to see if they self-assemble or aggregate, particularly in aqueous environments. nih.gov

A key application of molecular modeling is to predict how a small molecule like this compound interacts with biological macromolecules, such as proteins. Many volatile sulfur compounds are known for their potent aromas, which are perceived through interactions with olfactory receptors in the nose.

Methods for Studying Molecular Interactions:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. Docking could be used to predict how this compound fits into the binding pocket of a specific olfactory receptor or an enzyme.

MD Simulations of Complexes: Once a potential binding pose is identified through docking, a full MD simulation of the ligand-protein complex can be run. researchgate.netresearchgate.net This allows for the study of the stability of the interaction, the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved, and any conformational changes that occur in the protein or the ligand upon binding. researchgate.net

These simulations could provide valuable insights into the structure-activity relationship of this compound as an odorant or its potential role in biological systems.

Advanced Algorithms and Methodologies in Computational Chemistry

The theoretical and computational investigation of this compound leverages a suite of sophisticated algorithms and methodologies to elucidate its molecular properties, reactivity, and energetic landscape. These computational tools, rooted in quantum mechanics and classical mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone. Key approaches include Density Functional Theory (DFT) for electronic structure analysis, and Molecular Dynamics (MD) simulations for exploring conformational space and system dynamics.

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone for quantum chemical investigations of sulfur-containing compounds due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For a molecule like this compound, DFT is employed to predict a wide range of properties. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.nettandfonline.com

DFT calculations are crucial for understanding the molecule's structural parameters, such as bond lengths and angles, and for predicting its spectroscopic signatures, like infrared (IR) spectra. Furthermore, DFT is used to investigate chemical reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO) and to calculate reaction energies and activation barriers, providing a mechanistic understanding of its formation and degradation pathways. tandfonline.comrsc.org The introduction of dispersion corrections (e.g., DFT-D) is also vital for accurately modeling non-covalent interactions, which can be significant in condensed-phase simulations. acs.org

Table 1: Calculated Structural Parameters of this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical data typical of DFT calculations for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiol) | 1.85 Å |

| S-H | 1.34 Å | |

| C-S (ring) | 1.82 Å | |

| C-C (methyl) | 1.53 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-C-S (ring) | 105.2° | |

| Dihedral Angle | H-S-C-C | 65.4° |

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of this compound, particularly its conformational flexibility and interactions with its environment (e.g., in a solvent or at an interface), molecular dynamics (MD) simulations are employed. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time. acs.orgnih.gov This methodology relies on a "force field," a set of empirical energy functions and parameters that define the potential energy of the system. acs.orgaip.org

For thiols, force fields like AMBER and CVFF are utilized to model intra- and intermolecular interactions. acs.orgrsc.org MD simulations can reveal the preferred conformations of the five-membered thiolane ring and the orientation of the methyl and thiol substituents. They are also instrumental in studying how the molecule interacts with receptors or other flavor compounds, which is crucial for understanding its contribution to aroma. nih.govacs.org These simulations can span from picoseconds to microseconds, capturing a range of dynamic events.

Table 2: Key Outputs from a Hypothetical Molecular Dynamics Simulation of this compound in Water This table shows representative data obtained from MD simulations.

| Property | Description | Simulated Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | 1.2 Å |

| Radius of Gyration | Indicates the compactness of the molecule's structure over time. | 3.5 Å |

| Solvent Accessible Surface Area (SASA) | Represents the surface area of the molecule accessible to solvent molecules. | 150 Ų |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from the sulfur atom of the thiol group. | Peak at 3.4 Å |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For studying chemical reactions or specific interactions involving electronic changes (like bond breaking or formation) within a larger system, hybrid QM/MM methods are particularly powerful. nih.gov In this approach, the chemically active region (e.g., the thiol group of this compound and its immediate reaction partners) is treated with a high-level quantum mechanics method like DFT. The remainder of the system (e.g., solvent molecules or a protein binding site) is treated with a computationally less expensive molecular mechanics force field. This dual-level approach allows for the accurate simulation of reactions in a complex environment, providing insights into enzymatic processes or solvent effects on reactivity. nih.gov

Future Research Directions and Unexplored Avenues for 2 Methylthiolane 3 Thiol

Novel Synthetic Routes and Sustainable Production

The current synthetic methods for 2-Methylthiolane-3-thiol and related sulfur heterocycles often involve multi-step processes that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Key Research Objectives:

Development of Green Synthesis Methods: Exploration of synthesis routes using environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents is a promising avenue. nih.gov These approaches aim to reduce the reliance on volatile organic compounds and minimize hazardous waste.

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis and heterogeneous catalysis, could lead to more efficient and selective syntheses. nih.gov Direct C-H sulfuration using elemental sulfur is an attractive strategy for creating sulfur-containing heterocycles in a more atom-economical manner. thieme-connect.com

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound.

| Research Area | Potential Advantage | Relevant Technologies |

| Green Solvents | Reduced environmental impact, improved safety | Water, Ionic Liquids, Deep Eutectic Solvents |

| Novel Catalysis | Increased efficiency and selectivity, milder reaction conditions | Biocatalysis, Heterogeneous Catalysis, Direct C-H Sulfuration |

| Flow Chemistry | Enhanced process control, scalability, and safety | Microreactors, Continuous Flow Systems |

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

The precise biosynthetic and degradation pathways of this compound in food systems, particularly during the cooking of meat, are not yet fully understood. Unraveling these complex chemical transformations is crucial for controlling and optimizing flavor development.

Future Research Focus:

Precursor Identification: Identifying the specific precursors of this compound in raw meat and other food matrices is a primary objective. Sulfur-containing amino acids like cysteine and methionine are known precursors for many volatile sulfur compounds. nih.gov

Maillard Reaction and Lipid Oxidation Intermediates: Investigating the role of Maillard reaction and lipid oxidation intermediates in the formation of this thiolane is essential. These reactions generate a cascade of reactive species that can interact to form aroma compounds.

Microbial Influences: The potential role of microbial enzymatic activity in the formation or degradation of this compound, especially in fermented or aged meat products, remains an unexplored area.

Advanced Analytical Tool Development for In Situ Monitoring

The volatile and reactive nature of this compound presents analytical challenges. Developing advanced analytical tools for its real-time, in situ monitoring during food processing is a critical research direction.

Potential Developments:

Miniaturized and Portable Sensors: The development of miniaturized sensors, such as chemiresistors, could enable real-time monitoring of volatile sulfur compounds directly within a food matrix during processing. mdpi.com

Advanced Mass Spectrometry Techniques: The application of techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) could allow for direct and rapid monitoring of volatile release without extensive sample preparation.

Spectroscopic Methods: Exploring the use of spectroscopic techniques, potentially coupled with fiber optics, for in situ analysis of key chemical transformations leading to the formation of this compound.

| Analytical Technique | Application | Potential Benefit |

| Miniaturized Sensors | Real-time process monitoring | Immediate feedback for process control |

| PTR-MS | Direct headspace analysis | Rapid and non-invasive measurement |

| In Situ Spectroscopy | Monitoring of chemical reactions | Mechanistic insights into formation pathways |

Integration of Omics Technologies for Comprehensive System-Level Understanding

A holistic understanding of the factors influencing the formation of this compound requires a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics.

Future Research Strategies:

Metabolomics for Precursor Discovery: Untargeted metabolomics studies of raw and cooked meat can help identify a broader range of potential precursors and intermediates involved in the formation of this compound. beefresearch.orgnih.gov

Proteomics for Enzymatic Insights: Proteomic analysis can identify enzymes that are active during meat aging and cooking, potentially revealing their role in the release of sulfur-containing precursors.

Multi-Omics Data Integration: Combining datasets from different "omics" platforms will provide a more complete picture of the complex interplay of genes, proteins, and metabolites that govern the formation of this important aroma compound.

Application of Machine Learning and AI in Predicting Reactivity and Occurrence

The vast and complex datasets generated from flavor analysis and "omics" studies are well-suited for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can help to predict the occurrence and reactivity of this compound.

Prospective Applications:

Predictive Modeling of Flavor Formation: ML algorithms can be trained on large datasets of chemical composition and sensory data to predict the concentration of this compound based on the initial composition of the food matrix and processing conditions. nih.govresearchgate.net

QSAR Models for Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of this compound with other food components, which is crucial for understanding flavor stability and off-flavor formation.

AI-Driven Discovery of Novel Flavor Molecules: Generative AI models could be used to design novel flavor molecules with similar or enhanced sensory properties to this compound. acs.org Recent breakthroughs have shown that AI can predict the odor profile of a molecule based on its structure. reading.ac.uk

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast compound concentration | Optimization of food processing for desired flavor profiles |

| QSAR Models | Predict chemical reactivity | Understanding flavor stability and interactions |

| Generative AI | Design novel flavor molecules | Discovery of new and sustainable flavoring agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.